molecular formula C10H11F2NO B8784431 4-(3,5-Difluorophenyl)morpholine

4-(3,5-Difluorophenyl)morpholine

Cat. No. B8784431
M. Wt: 199.20 g/mol
InChI Key: KVISFFRCMNRVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367706B2

Procedure details

A sealed tube was charged with 1-bromo-3,5-difluorobenzene (1.79 ml, 15.5 mmol), Pd2(dba)3 (0.85 g, 0.93 mmol), X-PHOS (2.22 g, 4.66 mmol), and potassium carbonate (4.73 g, 34.2 mmol). The tube was evacuated and backfilled with argon 3×. Fully degassed tert-amyl alcohol (51 mL) was added followed immediately by the addition of morpholine (2.71 ml, 31.1 mmol). The tube was then sealed and placed in an oil bath at 100° C. and stirred overnight. The reaction mixture was taken up in diethyl ether and water. The aqueous layer was extracted twice with diethyl ether. The organics were combined, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. Purification via flash chromatography (silica, 0-17% diethylether/hexanes) afforded the title compound as a light yellow solid.
Quantity
1.79 mL
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
catalyst
Reaction Step One
Quantity
2.71 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([F:9])[CH:3]=1.CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.C(=O)([O-])[O-].[K+].[K+].[NH:50]1[CH2:55][CH2:54][O:53][CH2:52][CH2:51]1>C(OCC)C.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[F:9][C:4]1[CH:3]=[C:2]([N:50]2[CH2:55][CH2:54][O:53][CH2:52][CH2:51]2)[CH:7]=[C:6]([F:8])[CH:5]=1 |f:2.3.4,8.9.10.11.12|

Inputs

Step One
Name
Quantity
1.79 mL
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)F
Name
Quantity
2.22 g
Type
reactant
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
Name
Quantity
4.73 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.85 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
2.71 mL
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was evacuated
ADDITION
Type
ADDITION
Details
Fully degassed tert-amyl alcohol (51 mL) was added
CUSTOM
Type
CUSTOM
Details
The tube was then sealed
CUSTOM
Type
CUSTOM
Details
placed in an oil bath at 100° C.
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification via flash chromatography (silica, 0-17% diethylether/hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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